2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one
Description
Properties
CAS No. |
55110-12-8 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(3-oxo-2-phenylbutyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H20O2/c1-12(17)15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)18/h2-4,7-8,14-15H,5-6,9-11H2,1H3 |
InChI Key |
BERVZZSYSGFMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CCCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Arylcyclohexylamines
Compounds like Methoxetamine (2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one) and Fluorexetamine (2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) share the cyclohexanone core but feature amino (ethylamino) and aryl (methoxy/fluoro-phenyl) substituents . In contrast, 2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one lacks the amino group, replacing it with a phenylbutyl chain.
Benzylidenecyclohexanones
Derivatives like (2E)-2-(phenylmethylidene)cyclohexan-1-one exhibit halochromism, forming xanthylium cations under acidic conditions . The target compound’s 3-oxo-2-phenylbutyl substituent may similarly enable pH-dependent tautomerization, though this requires experimental validation.
Furan-Substituted Cyclohexanones
Compounds such as 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one () feature heterocyclic substituents. The furan ring introduces π-conjugation, enhancing UV absorption, whereas the phenylbutyl chain in the target compound may prioritize steric effects over electronic interactions.
Physicochemical Properties
Anti-Inflammatory and Antioxidant Potential
Mannich base derivatives of (2E,6E)-2-benzylidenecyclohexanones exhibit enhanced anti-inflammatory activity (e.g., compound 2d, comparable to diclofenac) but reduced antioxidant capacity . The target compound’s phenylbutyl substituent may similarly modulate bioactivity, though steric bulk could limit binding to enzymatic targets.
Cytotoxicity
Asymmetrical mono-carbonyl curcumin analogs (AMACs) show cytotoxicity dependent on substituent electronic effects . The target compound’s ketone group may act as a Michael acceptor, contributing to reactive oxygen species (ROS) generation.
Preparation Methods
Enolate Alkylation of Cyclohexanone
The alkylation of cyclohexanone enolates with electrophilic γ-keto alkyl halides represents a direct route.
Procedure :
- Enolate Generation : Cyclohexanone is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the enolate.
- Alkylation : The enolate reacts with 3-bromo-2-phenylbutan-1-one, prepared via bromination of 2-phenylbut-3-en-2-ol followed by oxidation.
- Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.
Optimization Insights :
- Solvent : THF enhances enolate stability, while dimethylformamide (DMF) accelerates alkylation but risks side reactions.
- Temperature : Low temperatures (−78°C) minimize ketone reduction by the enolate.
Yield : 45–60% (theoretical maximum limited by enolate over-addition).
Claisen Condensation with Modified Esters
A crossed Claisen condensation between cyclohexanone and ethyl 2-phenylacetoacetate enables sidechain introduction.
Reaction Scheme :
$$ \text{Cyclohexanone} + \text{Ethyl 2-phenylacetoacetate} \xrightarrow{\text{NaOEt}} \text{this compound} + \text{Ethanol} $$
Mechanism :
- Base-mediated deprotonation of ethyl acetoacetate forms an enolate.
- Nucleophilic attack on cyclohexanone yields a β-keto ester intermediate.
- Decarboxylation under acidic conditions generates the γ-keto sidechain.
Challenges :
Michael Addition to α,β-Unsaturated Ketones
Conjugate addition of cyclohexanone enolates to chalcone derivatives (e.g., benzalacetophenone) constructs the sidechain.
Procedure :
- Enolate Formation : Cyclohexanone enolate generated using LDA.
- Michael Donor : Benzylideneacetophenone (PhCOCH=CHPh) in THF.
- Addition : Enolate attacks the β-position of the α,β-unsaturated ketone, forming a diketone intermediate.
- Reduction and Oxidation : Selective reduction of the α,β-unsaturated bond (NaBH₄) followed by oxidation (PCC) yields the target.
Advantages :
Grignard Reagent-Mediated Chain Elongation
A three-step sequence involving Grignard addition, oxidation, and cyclization.
Steps :
- Grignard Formation : 2-Phenylpropylmagnesium bromide prepared from 1-bromo-2-phenylpropane.
- Nucleophilic Addition : Reaction with cyclohexanone forms 2-(2-phenylpropyl)cyclohexan-1-ol.
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone.
Limitations :
- Over-oxidation : Risk of degrading the cyclohexanone ring.
- Functional Group Tolerance : Grignard reagents require anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Enolate Alkylation | 45–60 | 90–95 | Direct C–C bond formation | Requires pre-synthesized alkyl halide |
| Claisen Condensation | 30–40 | 80–85 | Modular ester inputs | Low regioselectivity |
| Michael Addition | 50–65 | 85–90 | Stereochemical control | Multi-step oxidation required |
| Grignard Approach | 35–50 | 75–80 | Scalability | Over-oxidation risks |
Critical Observations :
- Enolate Alkylation offers the highest fidelity for industrial-scale synthesis despite alkyl halide preparation challenges.
- Michael Addition excels in academic settings for stereochemical studies but suffers from operational complexity.
Experimental Optimization and Mechanistic Insights
Solvent and Temperature Effects
Q & A
Q. What are the recommended synthetic routes for 2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one, and how can reaction yields be optimized?
The synthesis of cyclohexanone derivatives often involves multistep reactions, including alkylation, ketone functionalization, and cyclization. For this compound, a plausible route could involve:
- Friedel-Crafts alkylation to introduce the phenylbutyl group onto the cyclohexanone ring.
- Oxidation or carbonyl insertion to establish the 3-oxo moiety.
Key optimization parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts reactions), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Lewis acids like AlCl₃) . Yields can be improved by using spectroscopic monitoring (e.g., TLC with petroleum ether/ethyl acetate eluents) to track intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming the cyclohexanone backbone and substituent positions. For example, the ketone carbonyl (C=O) typically appears at ~208–210 ppm in ¹³C NMR, while aromatic protons from the phenyl group resonate at 7.2–7.6 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) and C-H bonds in alkyl/aryl groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for cyclohexanone derivatives?
Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic dominance) can be addressed using:
- Density Functional Theory (DFT) : Calculates energy profiles for intermediates and transition states, clarifying preferred pathways. For instance, the electron-withdrawing trifluoromethyl group in analogous compounds stabilizes carbocation intermediates, favoring specific reaction routes .
- Molecular Dynamics Simulations : Predict solvent effects and steric hindrance in bulky substituents .
Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can corroborate computational findings .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance solubility and nucleation.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., 4-(2-chlorophenyl)cyclohexan-1-one ) to induce controlled crystal growth.
- SHELX Refinement : Resolve disordered regions in the crystal lattice using iterative refinement tools in SHELXL, which is robust for small-molecule structures .
Q. How does the substitution pattern on the phenyl group influence the compound’s biological activity?
Comparative studies on structurally related compounds (e.g., 2-(2-fluorophenyl)cyclohexan-1-one ) reveal:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .
- Anti-inflammatory Activity : Preliminary assays on 4-(2-chlorophenyl)cyclohexan-1-one suggest inhibition of COX-2 pathways, though mechanistic details require further validation via in vitro enzyme assays (e.g., ELISA) .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Critical Parameter Analysis : Compare reaction conditions (e.g., catalyst loading, purity of starting materials) across studies. For example, impurities in acetic anhydride can derail oxime acetate formation in related syntheses .
- Statistical DoE (Design of Experiments) : Identify yield-limiting factors (e.g., temperature, stoichiometry) using response surface methodology .
Q. What validation protocols ensure reproducibility in biological activity studies?
- Positive/Negative Controls : Include ketamine or tiletamine analogs to benchmark activity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation assays) .
- Blind Testing : Eliminate observer bias in phenotypic screenings .
Safety and Compliance
Q. What are the key safety considerations when handling this compound?
- Toxicology : While specific data are limited, structurally similar compounds (e.g., fluorexetamine ) show neurotoxic effects at high doses. Adhere to OSHA guidelines for PPE (gloves, goggles) and fume hood use.
- Waste Disposal : Neutralize ketone-containing waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
